molecular formula C19H31NO B10952717 N-(2,4,6-trimethylphenyl)decanamide

N-(2,4,6-trimethylphenyl)decanamide

Cat. No.: B10952717
M. Wt: 289.5 g/mol
InChI Key: ZQUFGQCGPYULOV-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)decanamide is a secondary amide characterized by a decanoyl chain (10-carbon acyl group) attached to a 2,4,6-trimethylphenylamine moiety. Its molecular formula is C₁₉H₃₁NO, with a molecular weight of 289.46 g/mol. The trimethylphenyl group confers steric bulk and lipophilicity, while the amide linkage provides hydrogen-bonding capability.

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)decanamide

InChI

InChI=1S/C19H31NO/c1-5-6-7-8-9-10-11-12-18(21)20-19-16(3)13-15(2)14-17(19)4/h13-14H,5-12H2,1-4H3,(H,20,21)

InChI Key

ZQUFGQCGPYULOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)decanamide typically involves the reaction of 2,4,6-trimethylaniline with decanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylaniline+Decanoyl chlorideThis compound+HCl\text{2,4,6-Trimethylaniline} + \text{Decanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Trimethylaniline+Decanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethylphenyl)decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2,4,6-Trimethylphenyl)decanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used as a model molecule to study the interactions between amides and biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties are being explored, particularly its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which N-(2,4,6-trimethylphenyl)decanamide exerts its effects depends on its interaction with molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic decanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

N-[4-[[(2,4,6-Trimethylphenyl)amino]sulfonyl]phenyl]acetamide (CAS 294885-60-2)
  • Structure : Features a sulfonyl (-SO₂-) bridge linking the trimethylphenyl group to an acetamide-substituted phenyl ring.
  • Molecular Formula : C₁₇H₂₀N₂O₃S (332.42 g/mol).
  • The acetamide moiety (vs. decanamide) reduces lipophilicity, likely altering solubility in organic solvents .
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CAS Data from )
  • Structure : Trimethoxyphenyl group replaces trimethylphenyl, with a dodecanamide (12-carbon) chain and dimethyl branching at the α-position.
  • Molecular Formula: C₂₃H₃₉NO₄ (397.56 g/mol).
  • The longer dodecanamide chain and α-branching may improve membrane permeability in biological systems .

Variations in the Acyl Chain and Branching

Decanamide, 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl) (CAS 140112-69-2)
  • Structure : Combines a decanamide chain (10 carbons) with α-dimethyl branching and a trimethoxyphenyl group.
  • Molecular Formula: C₂₁H₃₅NO₄ (365.51 g/mol).
  • Trimethoxyphenyl vs. trimethylphenyl alters electronic properties, affecting binding interactions in receptor models .
Tetradecanamide, 2-methyl-N-(2,4,6-trimethoxyphenyl) (CAS 114289-51-9)
  • Structure : Tetradecanamide (14-carbon chain) with a single methyl branch and trimethoxyphenyl group.
  • Molecular Formula: C₂₄H₄₁NO₄ (407.59 g/mol).
  • Key Differences :
    • Extended acyl chain enhances lipophilicity, favoring lipid bilayer penetration.
    • Reduced branching (vs. dimethyl) may lower thermal stability .

Cycloaliphatic and Heterocyclic Analogs

Cyclopentanecarboxamide, 1-decyl-N-(2,4,6-trimethoxyphenyl) (CAS 114289-54-2)
  • Structure : Cyclopentane ring replaces the linear acyl chain, with a decyl (10-carbon) tail.
  • Molecular Formula: C₂₄H₃₉NO₄ (409.57 g/mol).
  • Decyl tail balances lipophilicity while maintaining conformational flexibility .

Comparative Data Table

Compound Name Aromatic Substituent Acyl Chain/Branching Molecular Formula Molecular Weight (g/mol) Key Properties
N-(2,4,6-Trimethylphenyl)decanamide 2,4,6-Trimethylphenyl Decanamide (C10), linear C₁₉H₃₁NO 289.46 High lipophilicity, steric bulk
N-[4-[[(2,4,6-TMP)amino]sulfonyl]phenyl]acetamide 2,4,6-Trimethylphenyl Acetamide, sulfonyl bridge C₁₇H₂₀N₂O₃S 332.42 Polar, hydrogen-bonding capability
2,2-Dimethyl-N-(2,4,6-TMP)dodecanamide 2,4,6-Trimethoxyphenyl Dodecanamide (C12), α-dimethyl C₂₃H₃₉NO₄ 397.56 Enhanced solubility, enzymatic stability
Decanamide, 2,2-dimethyl-N-(2,4,6-TMP) 2,4,6-Trimethoxyphenyl Decanamide (C10), α-dimethyl C₂₁H₃₅NO₄ 365.51 Balanced lipophilicity, steric protection
Cyclopentanecarboxamide, 1-decyl-N-(2,4,6-TMP) 2,4,6-Trimethoxyphenyl Cyclopentane + decyl tail C₂₄H₃₉NO₄ 409.57 Rigid structure, improved selectivity

Research Implications

  • Bioactivity : Trimethoxyphenyl analogs (e.g., CAS 140112-69-2) may exhibit stronger interactions with cytochrome P450 enzymes due to methoxy-induced electronic effects .
  • Material Science : Sulfonyl-containing analogs (CAS 294885-60-2) could serve as surfactants or intermediates in polymer synthesis owing to their polarity .
  • Agrochemical Potential: Longer-chain derivatives (e.g., tetradecanamide, CAS 114289-51-9) may persist longer in lipid-rich environments, enhancing herbicidal or fungicidal activity .

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